molecular formula C6H12ClN B102249 N-chloromethylpiperidine CAS No. 16158-88-6

N-chloromethylpiperidine

Cat. No. B102249
CAS RN: 16158-88-6
M. Wt: 133.62 g/mol
InChI Key: RQYKSYJVWNUSHW-UHFFFAOYSA-N
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Description

N-Chloromethylpiperidine is a chemical compound with the molecular formula C6H12ClN and a molecular weight of 133.6 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of N-chloromethylpiperidine consists of a six-membered ring containing one nitrogen atom and five carbon atoms . The exact 3D structure can be determined using various techniques, such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

N-Chloromethylpiperidine has a predicted melting point of -6.22°C and a predicted boiling point of approximately 156.2°C at 760 mmHg . Its predicted density is approximately 1.0 g/cm3, and its refractive index is predicted to be n20D 1.47 .

Scientific Research Applications

Chemistry and Toxicology

  • Organic N-chloramines, including N-chloropiperidine, have been studied for their stability in chlorinated water. N-chloropiperidine is notable for its spontaneous decomposition and photo-decomposition in aqueous solutions. Toxicological studies reveal that it is mutagenic in certain bacterial strains and causes cellular transformations in diploid fibroblast cells from Syrian hamster fetuses (Scully & Bempong, 1982).

Luminescent Agents for Biological Imaging

  • 3-Chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a compound related to N-chloromethylpiperidine, serves as a thiol-reactive luminescent agent. It accumulates in mitochondria and is used in fluorescence microscopy, representing a new application of 3MLCT luminescent agents for targeting biological entities in imaging (Amoroso et al., 2008).

Synthesis and Chemical Reactions

  • N-Substituted-4-piperidones, closely related to N-chloromethylpiperidine, have been used to synthesize N‐substituted‐2‐oxo‐6‐azaspiro[2,5] octanes. This process involves a ring opening with lithium aluminum hydride-aluminum chloride, demonstrating the compound's versatility in synthetic chemistry (Popp & Watts, 1978).

Potential Anticancer Applications

  • Bis‐3‐chloropiperidines, structurally similar to N-chloromethylpiperidine, have been explored as DNA-active compounds. They alkylate nucleobases and induce strand cleavage, suggesting potential as anticancer agents. Their interaction with DNA and inhibition of topoisomerase IIα activity underline their therapeutic potential (Sosic et al., 2017).

Water Treatment and Environmental Impact

  • In water treatment, N-chloropiperidine's dechlorination kinetics are significant, particularly in chlorinated municipal wastewaters. The compound's reduction by sulfite in alkaline solutions has been studied, highlighting its relevance in environmental chemistry and water treatment processes (Jensen & Helz, 1998).

properties

IUPAC Name

1-(chloromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c7-6-8-4-2-1-3-5-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYKSYJVWNUSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474979
Record name N-chloromethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-chloromethylpiperidine

CAS RN

16158-88-6
Record name N-chloromethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-(Chloromethyl)piperidine participate in the aminomethylation of N-Hydroxyphthalimide?

A1: N-(Chloromethyl)piperidine acts as an aminomethylating reagent in the reaction with the silver salt of N-Hydroxyphthalimide (specifically, 3-hydroxy-3,4-dihydro-1H-2,3-benzoxazine-1,4-dione) []. The reaction leads to the formation of 3-(piperidin-1-ylmethyl)-3,4-dihydro-1H-2,3-benzoxazine-1,4-dione (compound 6c in the paper) []. This suggests that N-(Chloromethyl)piperidine can act as a source of a piperidin-1-ylmethyl group, which gets incorporated into the final product.

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